molecular formula C9H18N2OS B3057490 N-Cyclohexyl-N'-(2-hydroxyethyl)thiourea CAS No. 81467-07-4

N-Cyclohexyl-N'-(2-hydroxyethyl)thiourea

Cat. No. B3057490
CAS RN: 81467-07-4
M. Wt: 202.32 g/mol
InChI Key: OSSNZOUVMDUFJA-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N'-(2-hydroxyethyl)thiourea, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription initiation. It was first identified in a high-throughput screen for compounds that selectively kill cancer cells with mutations in the p53 tumor suppressor gene. CX-5461 has shown promising results in preclinical studies as a potential treatment for a variety of cancers, including breast, ovarian, and pancreatic cancer.

Scientific Research Applications

1. Chemical Synthesis and Cyclization

N-Cyclohexyl-N'-(2-hydroxyethyl)thiourea plays a significant role in chemical synthesis, particularly in cyclization reactions. For instance, thiourea derivatives, including those derived from N-(2-hydroxyethyl)thioureas, have been used for the one-pot synthesis of 2-phenylaminothiazolines. This demonstrates thiourea's utility in facilitating complex chemical transformations, contributing to the development of new chemical entities (Kim, Min, & Lee, 2001).

2. Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, N-Cyclohexyl-N'-(2-hydroxyethyl)thiourea derivatives have been explored for their potential biological activities. For example, studies have shown that certain thiourea derivatives exhibit notable pharmacological properties, which are pivotal in drug design and development. This indicates the broad applicability of thiourea compounds in the search for new therapeutic agents (Jagodziński, Wesołowska, Jagodzińska, & Rump, 2003).

3. Organocatalysis in Chemical Reactions

Thiourea has also been recognized for its role as an organocatalyst in various chemical reactions. It has been found to act as a radical initiator in oxidative cyanation processes, showcasing its versatility and effectiveness in facilitating diverse chemical transformations. This highlights the potential of thiourea compounds in innovative chemical synthesis (Ullah et al., 2019).

4. Synthesis of Heterocyclic Compounds

N-Cyclohexyl-N'-(2-hydroxyethyl)thiourea is also instrumental in the synthesis of various heterocyclic compounds. Its derivatives have been used to synthesize a range of heterocycles, including thiazolidinones and triazinethiones. This underscores the compound's utility in creating diverse chemical structures that are crucial in pharmaceutical and chemical research (Radolović, Habuš, & Kralj, 2009).

5. Role in Antioxidant and Anti-haemolytic Activities

Research has indicated that certain thiourea derivatives, including those similar to N-Cyclohexyl-N'-(2-hydroxyethyl)thiourea, exhibit antioxidant and anti-haemolytic activities. This suggests their potential application in combating oxidative stress and protecting against cell damage, which is significant in biomedical research and therapy (Haribabu et al., 2015).

Future Directions

: SPIE Optics + Photonics Conference: A comprehensive analysis of superfluorescent phase transition in PEA: CsPb (Br:Cl) : Comprehensive Analysis of the DnaJ/HSP40 Gene Family in Maize : A Comprehensive Analysis of Secondary Coexistence in a Real-World CBRS Deployment

properties

IUPAC Name

1-cyclohexyl-3-(2-hydroxyethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2OS/c12-7-6-10-9(13)11-8-4-2-1-3-5-8/h8,12H,1-7H2,(H2,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSNZOUVMDUFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366852
Record name N-Cyclohexyl-N'-(2-hydroxyethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl-N'-(2-hydroxyethyl)thiourea

CAS RN

81467-07-4
Record name N-Cyclohexyl-N'-(2-hydroxyethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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